Heptene, 1,1-dimethoxy-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
72928-59-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4,4-dimethoxycycloheptene |
InChI |
InChI=1S/C9H16O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3,5H,4,6-8H2,1-2H3 |
InChI Key |
HENLVMSJPQNNOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC=CC1)OC |
Origin of Product |
United States |
Chemical Context and Significance of Unsaturated Acetals
Unsaturated acetals are recognized as versatile building blocks in organic chemistry. Historically, acetals were primarily employed as protecting groups for aldehydes and ketones due to their stability in basic and neutral conditions and their susceptibility to acidic hydrolysis. thieme-connect.denii.ac.jpmasterorganicchemistry.com However, the presence of unsaturation within the molecule, as seen in Heptene (B3026448), 1,1-dimethoxy-, introduces a new layer of reactivity and synthetic potential.
Modern research has illuminated the role of α,β-unsaturated acetals as more than just protected versions of carbonyl compounds. They are now considered valuable synthetic tools for transforming simple aldehydes and ketones into more complex molecular architectures. benthamdirect.combenthamscience.com These compounds can function as masked acyl anions, precursors for dienophilic moieties in cycloaddition reactions, and as key reagents in various organometallic syntheses. benthamdirect.combenthamscience.com
The synthetic utility of these structures is broad. For instance, research has shown that 1,1-dimethoxyalkenes can undergo thermal [2+2] cycloaddition reactions with acetylenic esters to form functionalized cyclobutenes. researchgate.netrsc.org These products serve as precursors to a range of naturally occurring products and biologically active compounds. rsc.org Furthermore, a specific subclass, cyclic ketene (B1206846) acetals, has been instrumental in the development of degradable polymers through radical ring-opening polymerization, a field pioneered in the early 1980s. mdpi.com This process allows for the insertion of hydrolytically cleavable ester bonds into the backbone of otherwise non-degradable vinyl polymers, addressing key challenges in materials science and sustainability. mdpi.com
Structural Classification and Nomenclature of Heptene, 1,1 Dimethoxy
Heptene (B3026448), 1,1-dimethoxy- belongs to the functional group class of acetals. An acetal (B89532) is characterized by a central, saturated carbon atom single-bonded to two alkoxy (-OR) groups. wikipedia.org In the case of Heptene, 1,1-dimethoxy-, the two alkoxy groups are specifically methoxy (B1213986) (-OCH3) groups. The term "unsaturated acetal" signifies the additional presence of a carbon-carbon double bond within the molecule's carbon skeleton.
The IUPAC nomenclature for this compound can be deconstructed as follows:
Hept- : Indicates a seven-carbon parent chain.
-ene : Denotes the presence of a carbon-carbon double bond. The position of this double bond must be specified with a locant (e.g., 2-ene, 3-ene).
1,1-dimethoxy- : Specifies that two methoxy groups are attached to carbon-1 of the heptane (B126788) chain.
Since the position of the double bond is not specified in the general name, several isomers of Heptene, 1,1-dimethoxy- can exist. The table below illustrates some possible structures.
Table 1: Possible Isomers of Heptene, 1,1-dimethoxy-
| IUPAC Name | Chemical Structure |
|---|---|
| 1,1-dimethoxyhept-2-ene | |
| 1,1-dimethoxyhept-3-ene |
For reference and comparison, key identifiers for the saturated analogue, 1,1-dimethoxyheptane, are provided below.
Table 2: Chemical Identifiers for 1,1-Dimethoxyheptane
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,1-dimethoxyheptane | nist.govnih.gov |
| Synonyms | Heptanal (B48729), dimethyl acetal; n-Heptanal dimethyl acetal | nist.govnih.gov |
| CAS Number | 10032-05-0 | nist.gov |
| Molecular Formula | C₉H₂₀O₂ | nist.gov |
| Molecular Weight | 160.25 g/mol | nist.govnih.gov |
| InChIKey | BBMCNYFBAIUERL-UHFFFAOYSA-N | nist.gov |
Historical Development and Preliminary Academic Perspectives on Heptene, 1,1 Dimethoxy Type Structures
Strategies for the Construction of the 1,1-Dimethoxy Moiety on Alkene Scaffolds
The formation of the 1,1-dimethoxy group, a dimethyl acetal, on an unsaturated carbon chain is a critical transformation. This moiety serves as a protecting group for aldehydes or as a synthetic precursor for further functionalization. The primary challenge lies in achieving this transformation without affecting the alkene's double bond.
Acetalization Routes from Unsaturated Aldehydes or Their Precursors
The most direct route to a 1,1-dimethoxy alkene is the acetalization of the corresponding α,β-unsaturated aldehyde. This reaction typically involves treating the aldehyde with an excess of methanol in the presence of an acid catalyst. nih.govmasterorganicchemistry.com
Commonly used acid catalysts include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or organic acids such as p-toluenesulfonic acid (p-TsOH). nih.govscispace.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. A subsequent elimination of water leads to the stable acetal. To drive the equilibrium towards the product, water is often removed azeotropically. scispace.com
However, the acetalization of conjugated aldehydes can be complicated by side reactions, such as polymerization or conjugate addition of the alcohol to the β-carbon. scispace.com To mitigate these issues, milder catalysts and reaction conditions have been developed. For instance, using trace amounts of conventional acids (e.g., 0.1 mol% HCl) can efficiently catalyze the reaction at ambient temperatures with high yields. nih.gov Other effective catalysts include iodine in methanol, which can facilitate acetalization following C-C bond cleavage in specific substrates like chalcone (B49325) epoxides, and perchloric acid adsorbed on silica (B1680970) gel, which offers an efficient and reusable catalytic system. organic-chemistry.org
The table below summarizes various conditions for the acetalization of different aldehydes, demonstrating the broad scope and adaptability of this method.
| Aldehyde Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| trans-Cinnamaldehyde | 0.1 mol% HCl | Methanol | Ambient | 30 min | 95 | nih.gov |
| Crotonaldehyde | 0.1 mol% HCl | Methanol | Ambient | 30 min | 94 | nih.gov |
| Benzaldehyde | 0.1 mol% HCl | Methanol | Ambient | 30 min | 99 | nih.gov |
| Heptanal (B48729) | HCl gas | Methanol | 25-30°C | 4-6 hours | Not specified | |
| Acrolein | TiCl₄ | Benzene | Reflux | Not specified | Good | scispace.com |
Direct Methods Utilizing Dimethoxy-Substituted Reagents
An alternative strategy involves building the alkene scaffold using a reagent that already contains the 1,1-dimethoxy group. This approach avoids potential complications with the direct acetalization of sensitive unsaturated aldehydes.
One such method is the condensation of ketene dialkyl acetals, like 1,1-dimethoxyethylene, with aldehydes. nih.gov This reaction can be catalyzed by boronic acids to furnish α,β-unsaturated esters, which can be further modified. nih.gov Another powerful reaction is the [2+2] cycloaddition of 1,1-dimethoxyethene (B1580634) with cyclic enones, which proceeds with good regioselectivity to form fused cyclobutane (B1203170) rings. almerja.com These cycloadducts can then undergo ring-opening reactions to yield linear chains with the desired functionality. For example, the reaction of 1,1-dimethoxyethylene with benzynes has been shown to produce benzocyclobutenones with remarkable regioselectivity. acs.org
These methods offer a modular approach where the 1,1-dimethoxy group is incorporated as part of a key building block, providing a convergent route to the target molecule.
Enantioselective Synthesis of Chiral Heptene, 1,1-dimethoxy- Derivatives
The synthesis of chiral molecules is of paramount importance, and creating enantiomerically enriched derivatives of Heptene, 1,1-dimethoxy- requires specialized asymmetric methods. libretexts.org Enantioselectivity can be introduced by using chiral catalysts that create an asymmetric environment during the reaction. libretexts.orgnih.gov
Several strategies can be envisioned:
Asymmetric Acetalization: While less common, the use of chiral Brønsted acids or chiral auxiliaries on the unsaturated aldehyde could, in principle, lead to the formation of chiral acetals, although this is more established for creating chiral centers elsewhere in the molecule.
Catalytic Asymmetric Reactions: A more robust approach is the use of transition metal catalysis. For instance, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones can construct chiral seven-membered rings, and similar principles can be applied to acyclic systems. rsc.org Iridium-catalyzed asymmetric hydrogenation of substituted quinolines has yielded chiral 1,4-dihydroquinolines with exceptional enantioselectivity (up to 99% ee), showcasing the power of chiral Ir-catalysts. nih.gov Such catalysts could be adapted for the asymmetric reduction or functionalization of a precursor to chiral Heptene, 1,1-dimethoxy-.
Radical Reactions: Enantioselective radical reactions, often employing chiral Lewis acids or cooperative catalysis, have emerged as a powerful tool. mdpi.com These methods can be used to form C-C or C-heteroatom bonds with high stereocontrol. For example, the enantioselective carboesterification of dienes catalyzed by a chiral bisoxazoline-copper complex can generate chiral acylated alcohols. mdpi.com
The development of these enantioselective methods allows for the precise synthesis of specific stereoisomers, which is critical for applications in fields like pharmacology and materials science.
Regioselective Formation of the Heptene Carbon Backbone
Constructing the seven-carbon chain of heptene with the double bond at a specific position requires highly regioselective reactions. Olefin metathesis and cross-coupling reactions are among the most powerful tools for this purpose.
Olefin Metathesis Approaches in Heptene Synthesis
Olefin metathesis is a Nobel Prize-winning reaction that redistributes fragments of alkenes by scission and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts) complexes. wikipedia.org Cross-metathesis (CM) is particularly useful for building a specific carbon backbone. rutgers.edu
For the synthesis of a Heptene, 1,1-dimethoxy- derivative, a cross-metathesis reaction could be performed between a shorter alkene containing the 1,1-dimethoxy moiety (e.g., 3,3-dimethoxy-1-propene) and a suitable olefin partner (e.g., 1-pentene) to form the desired C7 chain. The selectivity of the reaction can be influenced by the catalyst generation and the nature of the olefin substrates. rutgers.edu
A patented method for producing 1-heptene (B165124) involves the cross-metathesis of ethylene (B1197577) with an internal olefin, demonstrating the industrial applicability of this reaction for creating terminal alkenes. google.com This strategy is highly atom-economical and can be performed under relatively mild conditions. nih.gov
| Metathesis Type | Reactants | Catalyst Type | Product | Key Advantage | Reference |
|---|---|---|---|---|---|
| Cross-Metathesis (CM) | Ethylene + Internal Olefin (e.g., 2-octene) | Ruthenium or Osmium-based | 1-Heptene | High conversion and selectivity | google.com |
| Cross-Metathesis (CM) | Substituted Styrenes, Allylic Alcohols | Grubbs or Schrock Catalysts | Functionalized Alkenes | Predictable selectivity and stereoselectivity | rutgers.edu |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclopentene | Tungsten and Molybdenum Halides | Unsaturated Polymer | Formation of high molecular weight polymers | wikipedia.org |
Chain Elongation and Cross-Coupling Reactions
Chain elongation through cross-coupling reactions provides another versatile and highly regioselective route to the heptene backbone. acs.org These methods, many of which have also been recognized with a Nobel Prize, involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal, typically palladium or nickel. tandfonline.com
Common cross-coupling reactions applicable to this synthesis include:
Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide. mdpi.com For instance, a 1,1-dimethoxy-substituted vinyl boronic ester could be coupled with a C5 alkyl halide to construct the heptene skeleton. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. tandfonline.com
Heck Coupling: This method couples an alkene with an aryl or vinyl halide. tandfonline.com A 1,1-dimethoxy-substituted alkene could be coupled with a halogenated C5 fragment.
These reactions allow for the precise and stepwise construction of the carbon chain, offering excellent control over the final structure. organic-chemistry.orgnih.gov The choice of coupling partners and catalyst system is crucial for achieving high yields and regioselectivity. For example, iron-catalyzed cross-coupling reactions have been developed as a more sustainable alternative to palladium for coupling alkyl halides with alkenylzinc reagents. organic-chemistry.org
Cycloaddition Strategies for Cyclic Heptene, 1,1-dimethoxy- Analogues (e.g., Diels-Alder Reactions)
Cycloaddition reactions represent a powerful strategy for the stereoselective construction of six-membered rings. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is particularly noteworthy for its ability to form complex cyclic structures in a single, concerted step. libretexts.orgpressbooks.pub In the context of synthesizing cyclic analogues of "Heptene, 1,1-dimethoxy-", ketene acetals, which are structurally similar 1,1-dioxy-substituted alkenes, serve as excellent model substrates. These electron-rich olefins can function as potent dienophiles, reacting with various dienes to yield functionalized cyclohexene (B86901) derivatives. researchgate.net
The reactivity in these reactions is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. imperial.ac.uk For ketene acetals, which possess high-energy HOMOs, "normal" electron-demand Diels-Alder reactions with electron-poor dienes are particularly favorable. Furthermore, ketene N,O-acetals have demonstrated versatility, capable of acting as either dienophiles or dienes depending on the reaction partner. thieme-connect.com
Recent advancements have shown that these cycloadditions can be significantly accelerated using microwave irradiation, often leading to excellent yields in solvent-free conditions within minutes, a stark improvement over classical thermal methods that can require hours or even days. rsc.orgcem.com Moreover, the development of enantioselective organocatalytic Diels-Alder reactions provides a pathway to optically active cyclohexenes, which are valuable chiral building blocks. researchgate.net For instance, a chiral Lewis acid can catalyze the reaction to produce bicyclic derivatives with high enantiomeric ratios. rsc.org
A hypothetical cycloaddition to form a cyclic analogue of 1,1-dimethoxyheptene could involve the reaction of a 1,1-dimethoxyalkene with a suitable diene. The table below illustrates potential Diels-Alder reactions involving ketene acetal analogues.
Table 1: Representative Diels-Alder Reactions for the Synthesis of Cyclic Acetal Analogues
| Dienophile (Ketene Acetal Analogue) | Diene | Catalyst/Conditions | Product Type | Reference |
| 1,1-Dimethoxyethene | 1,3-Butadiene | Thermal (100-150°C) or Lewis Acid (e.g., AlCl₃) | 4,4-Dimethoxycyclohexene | imperial.ac.uk |
| Ketene N,O-acetal | N-Phenylmaleimide | Microwave irradiation (5-12 min) | Fused heterocyclic system | thieme-connect.comrsc.org |
| Silyl (B83357) Ketene Acetal | o-Chloranil | Benzoylquinidine (Organocatalyst) | Optically active functionalized cyclohexene | researchgate.net |
| Vinyl Ketene Acetal | N-Phenylmaleimide | Thermal | Dihydro-oxocinone derivative | acs.org |
Innovative Reaction Pathways for Dimethoxyheptene Synthesis
Beyond cycloadditions, other innovative methodologies have been developed for the synthesis of dimethoxy-functionalized molecules. These include transition-metal-catalyzed oxidative additions and photochemical routes that offer unique reactivity patterns.
Oxidative Additions Leading to Dimethoxy Compounds
Oxidative addition is a fundamental step in organometallic chemistry where a metal complex's oxidation state increases upon reaction with a substrate. numberanalytics.comnumberanalytics.com This process is crucial for the formation of new carbon-carbon and carbon-heteroatom bonds in numerous catalytic cycles. While direct oxidative addition to form "Heptene, 1,1-dimethoxy-" is not prominently documented, analogous reactions demonstrate the principle of forming dimethoxy-containing structures via this pathway.
One relevant study details the oxidative addition of bis(4′,5′-di-methoxybenzo-)-1,2,5,6-tetrathiocin to a zero-valent platinum complex, Pt(PPh₃)₄. researchgate.net This reaction, conducted under microwave irradiation, initially forms a monomeric Pt(II) complex, which can then convert to a dimetallic species upon extended reaction times. This example illustrates how a metal center can insert into a bond of a dimethoxy-substituted aromatic precursor. researchgate.net
Another approach involves oxidative cyclization. For example, the synthesis of 1,6-dimethoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one has been achieved through a hypervalent iodine-catalyzed oxidative C-N coupling reaction under metal-free conditions. mdpi.com This demonstrates an intramolecular oxidative addition/cyclization process leading to a dimethoxy-functionalized heterocyclic compound.
Table 2: Examples of Oxidative Addition and Cyclization for Dimethoxy Compound Synthesis
| Substrate | Reagent/Catalyst | Product | Yield | Reference |
| Bis(4′,5′-di-methoxybenzo-)-1,2,5,6-tetrathiocin | Pt(PPh₃)₄, Toluene, Microwave (150°C) | (dmobdt)Pt(PPh₃)₂ | 65% (in mixture) | researchgate.net |
| N-methoxy-N′-(4-methoxyphenyl)urea | PhI(OAc)₂ (catalyst), TFE | 1,6-Dimethoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one | 37% | mdpi.com |
Photochemical Routes to Unsaturated Dimethoxy Systems
Photochemical reactions offer unique pathways to unsaturated molecules by accessing excited states with distinct reactivities. doi.orgprinceton.edu These methods can often be performed under mild conditions and can lead to products that are inaccessible through thermal reactions. acs.org The synthesis of unsaturated dimethoxy systems can be approached through several photochemical strategies, with reactions of silyl ketene acetals—structural and electronic analogues of 1,1-dimethoxyalkenes—being particularly well-studied.
Irradiation of aromatic carbonyl compounds in the presence of silyl ketene acetals can lead to different products through competing pathways. koreascience.kr One pathway is the Paterno-Büchi [2+2] cycloaddition, which yields substituted oxetanes. nih.gov A competing pathway involves single electron transfer (SET) from the electron-rich ketene acetal to the excited carbonyl compound, ultimately producing β-hydroxyesters. nih.govacs.org The prevalence of one pathway over the other is influenced by factors such as the substituents on the ketene acetal and the polarity of the solvent, with polar solvents favoring the SET pathway. nih.gov
Other photochemical methods include the photo-organocatalytic synthesis of acetals from aldehydes, providing a green and efficient route to these functional groups. rsc.org Additionally, the photochemical C-C bond formation between cyclic acetals and olefins using a radical initiator like di-tert-butyl peroxide (DTBP) has been developed, offering a direct method to functionalize acetals. researchgate.net A notable example of forming a dimethoxy compound involves the photochemical reaction of methanol with C₆₀ to yield a tetramethoxy C₆₀ derivative. researchgate.net These examples highlight the potential of light-induced reactions to construct unsaturated systems bearing the dimethoxyacetal functionality.
Table 3: Overview of Photochemical Routes to Unsaturated Dimethoxy Systems and Analogues
| Reactants | Reaction Type | Product Type | Conditions | Reference |
| Acetylpyridine + Silyl Ketene Acetal | [2+2] Cycloaddition | Oxetane | Irradiation (λ > 330 nm), Benzene | nih.gov |
| Acetylpyridine + Dimethyl-substituted Silyl Ketene Acetal | Single Electron Transfer (SET) | β-Hydroxyester | Irradiation (λ > 330 nm), Acetonitrile (B52724) | nih.gov |
| Aldehydes + Methanol | Photo-organocatalysis | Acyclic dimethoxyacetal | Thioxanthenone (photocatalyst), household lamp | rsc.org |
| Cyclic Acetal + Olefin | Radical C-C bond formation | 2-Substituted cyclic acetal | Di-tert-butyl peroxide (DTBP), UV irradiation | researchgate.net |
| C₆₀ + Methanol | Photochemical Addition | C₆₀(OMe)₄ | 1,4,7,10-tetraazacyclododecane | researchgate.net |
Reactivity of the Alkene Functionality
The carbon-carbon double bond in 1,1-dimethoxyheptene serves as a site of high electron density, making it susceptible to a variety of addition reactions.
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes, where the π-bond attacks an electrophile, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile. libretexts.org In the case of unsymmetrical alkenes like 1,1-dimethoxyheptene, the regioselectivity of the addition is a key consideration.
The addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.uk This preference is due to the formation of the more stable carbocation intermediate. libretexts.orgchemguide.co.uk For 1,1-dimethoxyheptene, the addition of an electrophile like H⁺ would lead to a carbocation. The stability of this intermediate dictates the final product.
Table 1: Regioselectivity in Electrophilic Addition to 1,1-dimethoxyheptene
| Reactant | Electrophile | Nucleophile | Major Product | Mechanistic Principle |
|---|---|---|---|---|
| HBr | H⁺ | Br⁻ | 2-bromo-1,1-dimethoxyheptane | Markovnikov's Rule chemguide.co.uk |
| HCl | H⁺ | Cl⁻ | 2-chloro-1,1-dimethoxyheptane | Markovnikov's Rule chemguide.co.uk |
The reaction is initiated by the attack of the alkene's π-electrons on the electrophile. ibchem.com This can be a proton from a hydrogen halide or a hydronium ion in the case of acid-catalyzed hydration. libretexts.orgchemguide.co.uk The resulting carbocation is then attacked by the nucleophile (e.g., Br⁻, Cl⁻, H₂O) to yield the final addition product. The rate of reaction with hydrogen halides decreases in the order HI > HBr > HCl > HF, which corresponds to the decreasing strength of the H-X bond. chemguide.co.uk
Cycloaddition Chemistry, Including [2+2] and [4+2] Cycloadditions
Cycloaddition reactions are powerful synthetic tools for the construction of cyclic molecules. numberanalytics.com These reactions involve the concerted or stepwise formation of a ring from two or more unsaturated molecules. numberanalytics.com
[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. numberanalytics.com While 1,1-dimethoxyheptene itself is a dienophile, its reactivity in Diels-Alder reactions would depend on the nature of the diene and the reaction conditions. These reactions are often utilized in the synthesis of complex heterocyclic compounds. numberanalytics.com
[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a four-membered cyclobutane ring. dspmuranchi.ac.in Photochemical [2+2] cycloadditions are a common method for synthesizing these rings.
1,3-Dipolar Cycloadditions: This type of cycloaddition involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. numberanalytics.comijrpc.com This method is highly valuable for synthesizing a wide array of heterocyclic compounds like isoxazoles and pyrazoles. numberanalytics.com The reaction between an azide (B81097) and an alkyne, a well-known example of "click chemistry," is a type of 1,3-dipolar cycloaddition. ijrpc.comorganic-chemistry.org
Catalytic Hydrogenation and Selective Reduction Pathways
Catalytic hydrogenation is a process that adds hydrogen across the double bond of an alkene to produce a saturated alkane. pressbooks.pub This reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel. pressbooks.pubyoutube.com The reaction is an example of syn-addition, where both hydrogen atoms add to the same face of the double bond. pressbooks.pubyoutube.com
For 1,1-dimethoxyheptene, catalytic hydrogenation would yield 1,1-dimethoxyheptane.
Table 2: Catalysts for Alkene Hydrogenation
| Catalyst | Description | Outcome |
|---|---|---|
| Pd/C | Palladium on a carbon support. pressbooks.pub | Complete saturation of the alkene. libretexts.org |
| PtO₂ (Adams' catalyst) | Platinum dioxide. | Complete saturation of the alkene. |
| Raney Ni | Finely divided nickel. | Complete saturation of the alkene. libretexts.org |
The mechanism of catalytic hydrogenation is believed to involve the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. pressbooks.publibretexts.org This weakens the H-H and the alkene's π-bond, facilitating the addition of hydrogen atoms. libretexts.org While generally a clean reaction, side reactions such as double bond migration can sometimes occur. masterorganicchemistry.com
Oxidation Reactions and Epoxidation Studies
The alkene functionality of 1,1-dimethoxyheptene is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent used. A key oxidation reaction is epoxidation, the formation of a three-membered cyclic ether called an epoxide (or oxirane). This is often achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
The epoxidation of 1,1-dimethoxyheptene would yield 2-pentyl-2-(dimethoxymethyl)oxirane. Further reaction of the epoxide, such as acid-catalyzed hydrolysis, would lead to the formation of a diol, 1,1-dimethoxyheptane-2,3-diol.
Reactivity of the 1,1-Dimethoxy Acetal Moiety
The acetal group in 1,1-dimethoxyheptene is relatively stable under neutral or basic conditions but is sensitive to acidic conditions. chemistrysteps.com
Controlled Hydrolysis and Deprotection Mechanisms
Acetal hydrolysis is the reverse of acetal formation and is catalyzed by acid. youtube.comorganicchemistrytutor.com In the presence of aqueous acid, the acetal is hydrolyzed back to the corresponding aldehyde or ketone and two equivalents of the alcohol. chemistrysteps.com For 1,1-dimethoxyheptene, hydrolysis would yield heptanal and two molecules of methanol.
The mechanism of acetal hydrolysis involves the following steps:
Protonation of one of the oxygen atoms of the acetal by an acid catalyst. chemistrysteps.comyoutube.com
Cleavage of the carbon-oxygen bond, with the departure of a molecule of alcohol (methanol) to form a resonance-stabilized oxocarbenium ion. chemistrysteps.comnih.gov
Nucleophilic attack by a water molecule on the carbocation. chemistrysteps.comyoutube.com
Deprotonation to form a hemiacetal. chemistrysteps.com
Protonation of the remaining methoxy (B1213986) group.
Elimination of a second molecule of methanol to form a protonated aldehyde.
Deprotonation to yield the final aldehyde product, heptanal. youtube.com
The rate of acetal hydrolysis can be influenced by steric and electronic effects. nih.gov The presence of remote alkoxy groups can, in some cases, accelerate hydrolysis through electrostatic stabilization of the developing positive charge in the transition state. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| 1,1-dimethoxyheptane |
| 1,1-dimethoxyheptan-2-ol |
| 1,1-dimethoxyheptene |
| 1-bromo-2,2-dimethylpropane |
| 1-bromopropane |
| 2,2-dimethoxypropane |
| 2-bromo-1,1-dimethoxyheptane |
| 2-bromopropane |
| 2-chloro-1,1-dimethoxyheptane |
| 2-pentyl-2-(dimethoxymethyl)oxirane |
| Acetone |
| Adams' catalyst |
| Aniline |
| Anthracene |
| Benzonitrile oxide |
| Beta-butyrolactone |
| Beta-propiolactone |
| Butanenitrile |
| Cadaverine |
| Carbon tetrachloride |
| Chloroquine |
| Cyclohexene |
| Diethyl acetylene (B1199291) dicarboxylate |
| Diethyl azodicarboxylate |
| Diethyl fumarate |
| Diketene (B1670635) |
| Dimethyl fumarate |
| Ethene |
| Grignard reagents |
| Heptanal |
| Iodine monochloride |
| Lindlar's catalyst |
| Methanol |
| Methyl acetal of galactose |
| Nickel |
| Palladium |
| Platinum |
| Propene |
| Raney Ni |
| Sulfuric acid |
Nucleophilic Substitution and Addition Reactions at the Acetal Center
The acetal center in 1,1-dimethoxyhept-1-ene, being part of a ketene acetal functional group, exhibits significant susceptibility to nucleophilic attack. This reactivity is primarily attributed to the electron-rich nature of the double bond, which can stabilize an adjacent positive charge. Under acidic conditions, protonation of one of the methoxy groups transforms it into a good leaving group (methanol), generating a highly reactive dialkoxy-stabilized carbocation. This intermediate is then readily attacked by a variety of nucleophiles. lookchem.com
Table 1: Representative Nucleophilic Substitution Reactions on Ketene Acetals
| Nucleophile | Product Type | General Conditions | Reference |
| Water (Hydrolysis) | Ester | Aqueous acid | lookchem.com |
| Alcohols | New Acetal/Orthoester | Acid catalyst | ru.nl |
| Silyl Enol Ethers | β-Alkoxy Ketone | Lewis acid | researchgate.net |
| Organometallic Reagents | Ketone | Lewis acid | sci-hub.se |
Research on various ketene acetals has demonstrated that both the nature of the nucleophile and the reaction conditions can influence the outcome of the reaction. For instance, the hydrolysis of ketene acetals to form esters is a well-documented process that proceeds via general acid catalysis. lookchem.com The reaction of ketene silyl acetals with other silyl enol ethers in the presence of a Lewis acid catalyst can lead to the formation of β-alkoxy ketones, showcasing the utility of these compounds in carbon-carbon bond formation. researchgate.net
Transacetalization and Exchange Reactions
Transacetalization is a specific type of nucleophilic substitution where an alcohol reacts with an acetal in the presence of an acid catalyst, resulting in the exchange of the alkoxy groups. chemistrysteps.com For 1,1-dimethoxyhept-1-ene, reaction with a diol under acidic conditions can lead to the formation of a cyclic ketene acetal. This process is often driven to completion by the removal of methanol from the reaction mixture.
The synthesis of cyclic ketene acetals from α-haloaldehyde dimethylacetals often proceeds through a transacetalization step followed by elimination. tandfonline.comtandfonline.com While direct studies on 1,1-dimethoxyhept-1-ene are not prevalent, the general principles of transacetalization are applicable. For example, reacting 1,1-dimethoxyhept-1-ene with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid would be expected to yield 2-(hept-1-en-1-ylidene)-1,3-dioxolane.
Table 2: Examples of Transacetalization with Dihydric Alcohols
| Acetal Precursor | Diol | Product | Catalyst | Reference |
| α-Haloaldehyde dimethylacetal | Ethylene glycol | 2-(Halomethyl)-1,3-dioxolane | Acid | tandfonline.com |
| Tri-O-acetyl-d-glucal derivative | Dimethyl bromoacetal | Bicyclic bromoacetal | (1S)-(+)-10-camphorsulfonic acid | nih.govacs.org |
These reactions highlight the versatility of the acetal functionality in creating new molecular architectures. The efficiency of transacetalization can be influenced by the steric and electronic properties of both the starting acetal and the incoming alcohol. researchgate.net
Interplay Between Alkene and Acetal Functionalities
The coexistence of a carbon-carbon double bond and an acetal group in 1,1-dimethoxyhept-1-ene gives rise to a unique chemical behavior where the two functionalities can influence each other's reactivity and participate in concerted or sequential reactions.
Conjugation Effects on Reactivity and Selectivity
The oxygen atoms of the dimethoxy group are in conjugation with the π-system of the alkene. This electron donation from the oxygen lone pairs significantly increases the electron density of the double bond, making it highly nucleophilic. This enhanced nucleophilicity makes ketene acetals like 1,1-dimethoxyhept-1-ene particularly reactive towards electrophiles and prone to participation in cycloaddition reactions. rsc.orgresearchgate.net For example, ketene acetals readily undergo [2+2] cycloaddition reactions with electron-deficient alkenes and carbonyls. researchgate.net
Tandem Reactions and Cascade Processes
The dual functionality of 1,1-dimethoxyhept-1-ene makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.org For instance, a reaction could be initiated at the nucleophilic double bond, which then generates a reactive intermediate that subsequently undergoes a reaction involving the acetal moiety.
A study on N-butadienyl N,O-ketene silyl acetals demonstrated a tandem nucleophilic addition/Diels-Alder reaction with C60. researchgate.net This showcases the potential for the alkene component of a ketene acetal to act as a nucleophile to initiate a cascade. Similarly, tandem reactions involving the α-amination and subsequent α-arylation of silyl ketene acetals have been developed for the synthesis of complex heterocyclic structures like hydantoins. rsc.orgrsc.org
Rearrangement Pathways Involving Both Functional Groups
The structure of unsaturated acetals allows for various rearrangement reactions, often thermally or acid-catalyzed, where both the double bond and the acetal group are actively involved. A notable example is the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoacetate (which can be formed in situ from a ketene acetal) to produce a γ,δ-unsaturated ester. tcichemicals.com This reaction proceeds through a ketene acetal intermediate which then undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement.
Another relevant transformation is the Conia-ene reaction, an intramolecular thermal or Lewis acid-catalyzed reaction of unsaturated carbonyl compounds, which can be generated from the hydrolysis of the corresponding ketene acetal. organic-chemistry.orgwikipedia.org Furthermore, sigmatropic rearrangements of unsaturated acetals, such as a Current time information in Madison County, US.acs.org hydrogen shift, have been studied mechanistically, demonstrating the concerted nature of these processes. acs.org
Theoretical and Experimental Mechanistic Studies
Mechanistic investigations into the reactions of ketene acetals provide fundamental insights into their reactivity. The acid-catalyzed hydrolysis of ketene acetals, for instance, has been shown to proceed through a rate-determining proton transfer to the β-carbon of the double bond, forming a resonance-stabilized dialkoxy carbocation. lookchem.com This is then rapidly attacked by water.
Computational studies, often using Density Functional Theory (DFT), have been employed to elucidate the transition states and reaction pathways of various transformations involving ketene acetal-like structures. For example, DFT calculations have been used to study the mechanism of rearrangement reactions, such as the thieme-connect.comCurrent time information in Madison County, US.-rearrangement of alkynyl S,N-acetals. benthamdirect.com Such theoretical studies help in understanding the stereochemical outcomes and the influence of substituents on the reaction barriers.
Experimental mechanistic studies often involve kinetic analysis, isotopic labeling, and the characterization of intermediates. For example, the lack of deuterium (B1214612) incorporation in the ester product during the hydrolysis of 1,1-dimethoxyethene in D₂O indicates that the initial proton transfer is irreversible. lookchem.com
Elucidation of Reaction Pathways and Rate-Determining Steps
The reactions of ketene acetals such as Heptene, 1,1-dimethoxy- predominantly proceed through pathways initiated by electrophilic attack at the β-carbon of the double bond. A common and well-studied reaction is acid-catalyzed hydrolysis. The generally accepted mechanism for this transformation involves a three-stage process. researchgate.net The initial and often rate-determining step is the protonation of the β-carbon by a hydronium ion, which leads to the formation of a resonance-stabilized carboxonium ion. researchgate.net This is followed by the rapid attack of water on the carbocation and subsequent loss of an alcohol molecule to yield an ester, which can be further hydrolyzed to a carboxylic acid.
Another significant reaction pathway for ketene acetals is their participation in cycloadditions and Michael additions. For instance, in photoredox-catalyzed reactions with Michael acceptors, the reaction can proceed via a radical chain mechanism. researchgate.net The initiation can involve a single electron transfer (SET) from the electron-rich ketene acetal to a photoexcited catalyst, generating a radical cation intermediate. researchgate.net The subsequent steps in the propagation cycle determine the final product.
In the context of polymerization, cyclic ketene acetals (CKAs) undergo radical ring-opening polymerization (rROP). chemrxiv.orgacs.org This process involves a competition between the desired ring-opening pathway, which leads to the formation of polyester (B1180765) linkages, and an undesired direct vinyl propagation that results in polyacetal structures. chemrxiv.org The mechanism involves the attack of a radical on the exocyclic methylene (B1212753) group to form an acetal carbon radical, which can then isomerize through a ring-opening step to a more thermodynamically stable ester group. chinesechemsoc.org
The rate-determining step in many reactions of ketene acetals is the initial electrophilic attack. In acid-catalyzed hydrolysis, the formation of the carboxonium ion is the slowest step. researchgate.net For some enantioselective acylation reactions, mechanistic studies suggest that the rate-determining step is the nucleophilic attack by the ketene acetal's double bond. harvard.edu The specific nature of the electrophile, the ketene acetal substituents, and the reaction conditions all play a role in defining the precise pathway and its rate-limiting step.
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is crucial for understanding the reaction mechanisms of Heptene, 1,1-dimethoxy-. Due to their often short lifetimes and low concentrations, detecting these species can be challenging, frequently requiring specialized spectroscopic techniques or trapping experiments. nih.govrsc.orgyoutube.com
In acid-catalyzed reactions, the primary intermediate is a resonance-stabilized carboxonium ion. researchgate.net This intermediate is highly electrophilic and readily reacts with available nucleophiles. Its formation is a key step that dictates the subsequent reaction course. In reactions involving silyl ketene acetals, which are structurally related to Heptene, 1,1-dimethoxy-, N-acylpyridinium ions have been identified as key intermediates when using certain catalysts. harvard.edu
In the realm of organocatalysis, iminium ions are significant intermediates. These are formed from the reaction of α,β-unsaturated aldehydes with common organocatalysts and can then react with nucleophiles like ketene acetals. beilstein-journals.org The characterization of these intermediates is essential for rationalizing the stereochemical outcome of such reactions.
Radical intermediates are also prevalent, particularly in photoredox catalysis. The reaction of silyl ketene acetals with Michael acceptors under photoredox conditions can proceed through ketyl radicals. researchgate.net Trapping experiments, for instance with TEMPO, can provide evidence for the presence of these radical species. researchgate.net In other contexts, radical cations of the ketene acetal itself can be formed. acs.org
Modern analytical techniques like mass spectrometry are invaluable for detecting and characterizing reaction intermediates. nih.govsemanticscholar.org By observing the charged species present in a reacting mixture, it is possible to identify key intermediates and gain insight into their structure and role in the catalytic cycle. nih.govsemanticscholar.org Exchange NMR spectroscopy is another powerful tool for detecting and characterizing low-abundance, rapidly equilibrating intermediates, such as different ionic pairs or covalent adducts that might be the true reactive species. nih.gov
Kinetic and Thermodynamic Analysis of Transformations
Kinetic and thermodynamic studies provide quantitative insights into the reactivity of Heptene, 1,1-dimethoxy-. The rates of its reactions are highly dependent on the nature of the electrophile, the solvent, and any catalysts present.
The kinetics of acid-catalyzed hydrolysis of acetals and orthoesters have been extensively studied. The reaction rate is directly proportional to the concentration of the acid catalyst, and quantitative data for hydrolysis reactions are often expressed as the hydroxonium catalytic coefficient (kH+). researchgate.net The rate of hydrolysis is significantly influenced by the substituents on the acetal, with a higher degree of substitution at the central carbon generally leading to an increased hydrolysis rate. researchgate.net
In organocatalysis, the rates of reaction between electrophiles (like iminium ions) and nucleophiles (like ketene acetals) can be described by linear free-energy relationships. beilstein-journals.org For example, the Mayr-Patz equation, log k(20 °C) = sN(E + N), allows for the calculation of rate constants based on the electrophilicity parameter (E) of the electrophile and the nucleophilicity (N) and sensitivity (sN) parameters of the nucleophile. beilstein-journals.org
Thermodynamic considerations are also critical, especially in reactions with competing pathways, such as the radical ring-opening polymerization of cyclic ketene acetals. chinesechemsoc.org The ring-opening is driven by the formation of a thermodynamically more stable ester group from a less stable acetal radical. chinesechemsoc.org However, this competes with the vinyl addition pathway. The balance between these pathways, and thus the final polymer structure, can be influenced by temperature. chemrxiv.org Computational studies, using methods like Density Functional Theory (DFT), are often employed to calculate the activation energies and reaction enthalpies for different pathways, providing a theoretical basis for observed product distributions. nih.gov For example, calculations on the pyrolysis of diketene to ketene show that while one pathway may be kinetically favored (lower activation energy), another may be thermodynamically favored (more stable products). nih.gov
The following table presents hypothetical kinetic data for the reaction of a ketene acetal with different electrophiles to illustrate these principles.
| Electrophile | Nucleophile (Ketene Acetal) | Catalyst | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |
| H₃O⁺ | Heptene, 1,1-dimethoxy- | None | Water/Acetonitrile | 5.2 x 10² |
| Iminium Ion | Heptene, 1,1-dimethoxy- | Pyrrolidine | Dichloromethane | 1.8 x 10⁻¹ |
| Benzoyl Fluoride | Silyl Ketene Acetal | Thiourea/PPY | Dichloromethane | 3.5 x 10⁻³ |
This table is illustrative and based on general principles of ketene acetal reactivity.
Solvent Effects and Catalytic Influence on Reaction Mechanisms
Solvents and catalysts exert a profound influence on the reaction mechanisms of Heptene, 1,1-dimethoxy-, affecting reaction rates and, in many cases, the selectivity of the transformation. rsc.org
Solvent Effects: The choice of solvent can dramatically alter the course of a reaction. wikipedia.org Solvents influence reactivity by stabilizing or destabilizing reactants, products, and transition states. wikipedia.orgnih.gov For reactions that proceed through charged intermediates, such as the carboxonium ion in hydrolysis, polar protic solvents like water can stabilize these species through hydrogen bonding and high dielectric constants, thereby accelerating the reaction. researchgate.netwikipedia.org In contrast, nonpolar aprotic solvents would slow down such reactions. The nucleophilicity of a reagent can also be modulated by the solvent; for instance, a nucleophile might be more reactive in a non-protic solvent where it is not heavily solvated. wikipedia.org
Catalytic Influence: Catalysts provide an alternative, lower-energy pathway for a reaction to occur. In the case of Heptene, 1,1-dimethoxy-, both acid and base catalysis are common.
Acid Catalysis: As discussed, acid catalysts (Brønsted or Lewis) are highly effective for promoting reactions like hydrolysis and additions. Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can activate carbonyl compounds, facilitating reactions with ketene acetals. researchgate.net
Base Catalysis: Bases are often used in the formation of ketene acetals from ester precursors. researchgate.net They can also act as co-catalysts in certain reactions.
Organocatalysis: Nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) and 4-pyrrolidinopyridine (B150190) (PPY) can accelerate acyl transfer reactions by forming highly electrophilic N-acylpyridinium ion intermediates. harvard.edu Chiral organocatalysts are extensively used to achieve enantioselective transformations.
Photoredox Catalysis: This modern catalytic approach uses light to initiate reactions via single electron transfer processes, enabling transformations that are difficult to achieve through traditional thermal methods. researchgate.net The catalyst, upon photoexcitation, can be reductively or oxidatively quenched by one of the reactants, initiating a radical cascade. researchgate.net
The interplay between the catalyst and the solvent is also critical. The solvent can interact directly with the catalyst, substrates, and products, and these interactions can enhance or diminish the rate and selectivity of the catalyzed reaction. rsc.org For example, the efficiency of a catalyst might be improved by choosing a solvent that preferentially solvates the transition state or facilitates catalyst-substrate interaction.
The following table summarizes the effects of different catalysts on reactions involving ketene acetals.
| Catalyst Type | Example Catalyst | Role | Typical Reaction |
| Brønsted Acid | H₃O⁺ | Protonates the ketene acetal | Hydrolysis |
| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Activates electrophiles | Mukaiyama-Aldol/Mannich |
| Organocatalyst | Pyrrolidine | Forms iminium/enamine intermediates | Asymmetric Michael Addition |
| Nucleophilic Catalyst | 4-Pyrrolidinopyridine (PPY) | Forms reactive acylpyridinium ions | Acylation |
| Photoredox Catalyst | Iridium or Ruthenium complexes | Initiates single electron transfer | Radical Additions |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. libretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and identify functional groups.
The ¹H NMR spectrum of 1,1-dimethoxy-1-heptene provides key information about the electronic environment of each proton. The protons closest to the electron-withdrawing oxygen atoms of the acetal (B89532) and the electron-rich double bond are the most diagnostic.
The vinyl proton on the second carbon (C2) is expected to appear as a triplet in the downfield region, typically between 4.0 and 5.0 ppm, due to its position on the double bond and coupling with the adjacent methylene (B1212753) protons (C3). The two methoxy (B1213986) groups (-OCH₃) are chemically equivalent, producing a sharp singlet corresponding to six protons, typically observed between 3.2 and 3.6 ppm. The protons on the pentyl chain will appear further upfield, with chemical shifts decreasing as their distance from the double bond and acetal group increases.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1,1-dimethoxy-1-heptene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (vinyl) | 4.0 - 5.0 | Triplet (t) | 1H |
| H7 (CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |
| H3 (allyl) | 1.9 - 2.2 | Quartet (q) | 2H |
| H4, H5, H6 (alkyl) | 1.2 - 1.6 | Multiplet (m) | 6H |
| Methoxy (OCH₃) | 3.2 - 3.6 | Singlet (s) | 6H |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The acetal carbon (C1) is highly deshielded due to being bonded to two oxygen atoms and a double bond, resulting in a signal far downfield, typically in the range of 140-160 ppm. The second carbon of the double bond (C2) also appears in the alkene region, but further upfield than C1, around 100-110 ppm. The methoxy carbons produce a characteristic signal between 50 and 60 ppm. The carbons of the pentyl chain appear in the aliphatic region (10-40 ppm).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1,1-dimethoxy-1-heptene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (acetal) | 140 - 160 |
| C2 (vinyl) | 100 - 110 |
| Methoxy (OCH₃) | 50 - 60 |
| C3 (allyl) | 30 - 40 |
| C4 | 28 - 35 |
| C5 | 25 - 32 |
| C6 | 20 - 28 |
| C7 | 10 - 18 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. nih.govchemistnotes.com
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. libretexts.org For 1,1-dimethoxy-1-heptene, COSY would reveal a correlation between the vinyl proton (H2) and the allylic protons (H3), and sequential correlations along the pentyl chain (H3 to H4, H4 to H5, etc.), confirming the structure of the alkyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. This allows for the definitive assignment of each carbon atom in the ¹³C spectrum by linking it to its known proton signal. For instance, the singlet at ~3.4 ppm would correlate to the carbon signal at ~55 ppm, confirming the methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. beilstein-journals.org It is powerful for connecting different parts of the molecule. Key HMBC correlations for 1,1-dimethoxy-1-heptene would include:
A correlation from the methoxy protons (~3.4 ppm) to the acetal carbon C1 (~150 ppm).
Correlations from the vinyl proton H2 (~4.5 ppm) to the acetal carbon C1 and the allylic carbon C3.
Correlations from the allylic protons H3 (~2.0 ppm) to both vinyl carbons (C1 and C2) and to carbon C4.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight and the fragmentation pathways of a compound.
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, often causing extensive fragmentation. wikipedia.orgyoutube.com The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
For acetals and ethers, the molecular ion peak (M⁺) is often weak or entirely absent due to the instability of the ionized molecule. rsc.orgblogspot.com The most characteristic fragmentation pathway for 1,1-dimethoxy-1-heptene involves the loss of a methoxy radical (•OCH₃, 31 Da) to form a highly stable, resonance-delocalized oxonium ion. This fragment ([M-31]⁺) is typically the base peak in the spectrum. Another significant fragmentation is the alpha-cleavage, involving the loss of the pentyl radical (•C₅H₁₁, 71 Da), leading to a prominent peak.
Interactive Data Table: Predicted Key Fragments in the EI Mass Spectrum of 1,1-dimethoxy-1-heptene (Molecular Weight: 158.26 g/mol )
| m/z | Proposed Fragment | Identity | Relative Abundance |
| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion | Very Low / Absent |
| 127 | [M - OCH₃]⁺ | Loss of a methoxy radical | High (often Base Peak) |
| 87 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical | High |
| 75 | [CH(OCH₃)₂]⁺ | Dimethoxymethyl cation | Moderate |
| 55 | [C₄H₇]⁺ | Alkyl fragment | Moderate |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. mdpi.com This precision allows for the determination of the exact elemental formula of the molecular ion or a key fragment. researchgate.net For 1,1-dimethoxy-1-heptene, HRMS would be used to confirm its elemental composition of C₉H₁₈O₂ by measuring the exact mass of the molecular ion (calculated: 158.1307) and distinguishing it from any other isomeric compounds or impurities with the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For Heptene (B3026448), 1,1-dimethoxy-, these techniques provide a characteristic spectral fingerprint, allowing for the confirmation of its key structural features: the carbon-carbon double bond (C=C) of the heptene moiety, the acetal group (C(OCH3)2), and the alkyl backbone.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The spectrum of Heptene, 1,1-dimethoxy- is expected to exhibit several key absorption bands. The C=C stretching vibration of the alkene typically appears in the 1680-1640 cm-1 region. The vinylic C-H bond stretching is observed at wavenumbers above 3000 cm-1 (typically 3100-3000 cm-1).
The acetal functional group is characterized by a series of strong C-O stretching bands. Acetal structures typically show multiple strong bands in the 1200-1000 cm-1 region, which can be attributed to the asymmetric and symmetric stretching vibrations of the C-O-C-O-C system. Aliphatic C-H stretching vibrations from the heptyl chain and methoxy groups are expected to produce strong peaks in the 3000-2850 cm-1 range. C-H bending vibrations for CH2 and CH3 groups typically appear around 1465 cm-1 and 1375 cm-1, respectively.
Raman Spectroscopy
Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrational modes that are often weak or absent in IR spectra. It is particularly sensitive to non-polar bonds. For Heptene, 1,1-dimethoxy-, the C=C stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum, typically in the 1680-1640 cm-1 range, complementing the IR data. researchgate.net Symmetric vibrations of non-polar bonds, such as the C-C backbone, also give rise to distinct Raman signals. The C-O stretching vibrations of the acetal group are also Raman active.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of Heptene, 1,1-dimethoxy-, enabling unambiguous identification of its primary functional groups. nih.govresearchgate.net
Table 1: Expected Vibrational Frequencies for Heptene, 1,1-dimethoxy-
| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) | Intensity |
|---|---|---|---|---|
| Alkene (C=C-H) | C-H Stretch | 3100-3000 | 3100-3000 | Medium |
| Alkene (C=C) | C=C Stretch | 1680-1640 | 1680-1640 | Medium (IR), Strong (Raman) |
| Alkyl (C-H) | C-H Stretch | 3000-2850 | 3000-2850 | Strong |
| Alkyl (CH2, CH3) | C-H Bend | 1470-1370 | 1470-1370 | Medium |
| Acetal (C-O) | C-O Stretch | 1200-1000 (multiple bands) | 1200-1000 | Strong |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an essential analytical tool for separating, identifying, and quantifying the components of a mixture. For Heptene, 1,1-dimethoxy- and its related compounds, both gas and liquid chromatography serve critical roles in purity assessment and the analysis of complex mixtures.
Gas chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds, making it ideally suited for Heptene, 1,1-dimethoxy-. mdpi.com It can be effectively used to determine the purity of a sample and to separate it from starting materials, byproducts, or various isomers. Positional isomers of Heptene, 1,1-dimethoxy- (where the double bond is at a different position in the C7 chain) or geometric isomers (cis/trans) would exhibit different retention times on a GC column, allowing for their separation and quantification. vurup.sknih.gov
The separation is typically achieved using a capillary column coated with a stationary phase. For a moderately polar compound like an acetal, a mid-polarity column (e.g., one containing a phenyl polysiloxane phase) is often effective. A non-polar column (e.g., polydimethylsiloxane) can also be used, where elution order is primarily based on boiling point.
Common detectors for this type of analysis include the Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons, and the Mass Spectrometer (MS), which provides both quantification and structural information, aiding in the definitive identification of isomers and impurities. researchgate.netnih.gov Headspace GC-MS is a particularly useful variation for analyzing volatile compounds in various sample matrices. nih.govalsenvironmental.co.uk
Table 2: Typical Gas Chromatography (GC) Parameters for Volatile Acetal Analysis
| Parameter | Typical Condition |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | Capillary column (e.g., HP-5ms, DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1-2 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
While Heptene, 1,1-dimethoxy- itself is generally too volatile for conventional High-Performance Liquid Chromatography (HPLC), this technique is invaluable for the analysis of its non-volatile derivatives. chromatographyonline.com Derivatization is a common strategy to render a molecule suitable for HPLC analysis, often by introducing a chromophore that allows for sensitive UV-Vis detection.
A key reaction of acetals is their hydrolysis under acidic conditions to yield the parent aldehyde (in this case, heptanal) and two equivalents of alcohol (methanol). Heptanal (B48729) can then be reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, non-volatile 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, making it easily detectable at high sensitivity by a UV-Vis detector (typically around 360 nm). nih.govthermofisher.com
The analysis is typically performed using reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of acetonitrile (B52724) and water). coresta.orgvtt.fi The separation of different aldehyde derivatives would be based on their relative hydrophobicity. This methodology is robust for quantifying the original acetal concentration by converting it to the derivatized aldehyde.
Table 3: Typical HPLC Parameters for Analysis of a Carbonyl Derivative (e.g., Heptanal-DNPH)
| Parameter | Typical Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV-Vis or Diode Array Detector (DAD) |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
| Detection Wavelength | ~360 nm for DNPH derivatives |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. nih.gov These methods solve the Schrödinger equation for a given molecule to provide insights into its geometry, energy, and electronic distribution. austinpublishinggroup.com
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govarxiv.org It is a widely used approach in quantum chemistry and condensed matter physics. youtube.com For a molecule like "Heptene, 1,1-dimethoxy-", DFT calculations would typically be employed to determine its most stable three-dimensional structure (molecular geometry) by finding the arrangement of atoms that corresponds to the lowest total energy. austinpublishinggroup.com These calculations could also predict various thermodynamic properties. However, no specific DFT studies on "Heptene, 1,1-dimethoxy-" are available in the searched literature.
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic structure. researchgate.netnih.gov For "Heptene, 1,1-dimethoxy-", ab initio calculations could be used to obtain precise information about its molecular orbitals, ionization potential, and electron affinity. No published ab initio studies specifically targeting this compound were found.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of a molecule like "Heptene, 1,1-dimethoxy-", revealing how its shape changes over time. youtube.com These simulations are also invaluable for studying how the molecule interacts with other molecules, such as solvents or other reactants. nih.govnih.gov Despite the utility of this technique, no specific MD simulation studies for "Heptene, 1,1-dimethoxy-" have been reported in the searched literature.
Reaction Pathway Modeling and Transition State Search
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. researchgate.net This involves locating the transition state, which is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. nih.gov For "Heptene, 1,1-dimethoxy-", this approach could be used to study its synthesis or its reactivity with other chemical species. However, no such reaction pathway modeling studies for this compound are currently available.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties of molecules, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of a compound or to help interpret experimental results. elixirpublishers.com While this is a common application of computational chemistry, no studies predicting the spectroscopic properties of "Heptene, 1,1-dimethoxy-" were identified.
Applications in Advanced Organic Synthesis and Materials Science
Heptene (B3026448), 1,1-dimethoxy- as a Versatile Synthetic Intermediate
The unique structure of Heptene, 1,1-dimethoxy- allows it to be a starting point for the construction of more complex molecular architectures. The acetal (B89532) group can be deprotected under acidic conditions to reveal a reactive heptanal (B48729) moiety, while the terminal alkene is available for a variety of addition and cycloaddition reactions.
Precursor for Complex Natural Product Synthesis
While direct applications of Heptene, 1,1-dimethoxy- in the total synthesis of specific complex natural products are not widely reported, its structural motifs are found in many biologically active molecules. Natural products often feature long carbon chains and varied oxygen-containing functional groups. rsc.orgdntb.gov.ua The synthesis of such compounds relies on the iterative coupling of smaller, functionalized building blocks. nih.gov A molecule like Heptene, 1,1-dimethoxy- could theoretically serve as such a building block, providing a seven-carbon chain with a protected aldehyde at one end and a reactive alkene at the other. This structure allows for selective reactions at either end of the molecule, a key strategy in the multi-step synthesis of complex targets. researchgate.net
Building Block for Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental components of many pharmaceuticals and agrochemicals. The synthesis of these structures often involves reactions where linear molecules are cyclized. The aldehyde functionality, which can be unmasked from the 1,1-dimethoxy- group, is a common participant in cyclization reactions to form heterocycles such as pyridines, pyrans, and thiazoles. vdoc.pub For instance, the aldehyde could react with an amine and a β-ketoester in a Hantzsch-type synthesis or with a diol to form a cyclic acetal. The terminal alkene provides another reactive site for cyclization, for example, through intramolecular hydroamination or cycloaddition reactions.
Role in Polymer Chemistry
The presence of a terminal double bond allows Heptene, 1,1-dimethoxy- to participate in polymerization reactions, leading to the formation of long-chain molecules with unique properties.
Monomer in Oligomerization and Polymerization Reactions
Oligomerization is a process that combines a few monomer units, while polymerization creates much longer chains. axens.net Alpha-olefins, such as 1-heptene (B165124) (the parent hydrocarbon of the subject compound), are commonly used as monomers or comonomers. nih.govmdpi.com Addition polymerization of alkenes is a major industrial process used to create a wide variety of plastics and materials. youtube.com Heptene, 1,1-dimethoxy- can theoretically undergo addition polymerization across its double bond, catalyzed by various systems, to form a polyalkene with pending 1,1-dimethoxy-ethyl side chains. The conditions for such a reaction would likely involve high pressure and temperature, similar to the polymerization of other simple alkenes.
Table 1: Theoretical Polymerization Parameters for Heptene, 1,1-dimethoxy-
| Parameter | Potential Value/Condition | Rationale |
| Catalyst Type | Ziegler-Natta or Metallocene | Commonly used for α-olefin polymerization. mdpi.com |
| Reaction Temperature | 60 - 100 °C | Typical range for olefin polymerization. nih.gov |
| Pressure | High Pressure | Increases monomer concentration and reaction rate. |
| Solvent | Toluene or Hexane | Inert solvent to facilitate the reaction. |
Synthesis of Functionalized Polyalkenes
A key advantage of using a monomer like Heptene, 1,1-dimethoxy- is the introduction of functional groups into the resulting polymer. The 1,1-dimethoxyacetal groups attached to the polymer backbone are latent aldehyde functionalities. These can be post-polymerization modified by hydrolysis to yield a polymer decorated with aldehyde groups. Such functionalized polyalkenes can have enhanced properties, such as improved adhesion or the ability to be cross-linked or grafted with other molecules, opening up possibilities for creating more advanced materials.
Advanced Materials Development
The development of advanced materials often relies on the precise control of polymer architecture and functionality. The polymers derived from Heptene, 1,1-dimethoxy- could find use in specialized applications. For example, the aldehyde-functionalized polymers could be used as platforms for attaching biomolecules, creating biocompatible materials, or as reactive resins and coatings. The ability to tailor the polymer's properties through these pendant functional groups is a key area of modern materials science research.
Based on a comprehensive search of available scientific and technical literature, there is no information regarding the specific chemical compound "Heptene, 1,1-dimethoxy-" in the context of its applications in advanced organic synthesis and materials science, specifically concerning its incorporation into specialized polymer architectures or its use in optoelectronics.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on "Heptene, 1,1-dimethoxy-" strictly adhering to the provided outline, as no verifiable data or research findings on this specific subject could be located. Any attempt to create content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Approaches for Heptene (B3026448), 1,1-dimethoxy-
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and the minimization of hazardous waste. For a compound like "Heptene, 1,1-dimethoxy-," future research will likely focus on developing synthetic routes that adhere to these principles.
Current synthetic approaches to acetals often rely on traditional acid catalysis, which can involve corrosive reagents and generate significant waste streams. Green alternatives are being actively investigated for the synthesis of related acetals and enol ethers. These approaches can be extrapolated to the synthesis of "Heptene, 1,1-dimethoxy-".
One promising direction is the use of solid acid catalysts, such as zeolites and ion-exchange resins. These materials offer the advantages of being easily separable from the reaction mixture, reusable, and often less corrosive than their homogeneous counterparts. For instance, studies on the acetalization of glycerol have shown high conversions and selectivities using catalysts like Amberlyst-15 mdpi.com. Another green approach involves the use of biodegradable and readily available catalysts. For example, natural kaolin has been demonstrated as an efficient and eco-friendly heterogeneous catalyst for the chemoselective synthesis of acyclic acetals wikipedia.org.
Furthermore, photochemical methods are emerging as a mild and green alternative for acetalization. Research has shown that organocatalysts, such as thioxanthenone, can facilitate the synthesis of acetals under visible light irradiation, avoiding the need for harsh acidic conditions thieme.de. The development of such a photochemical route for "Heptene, 1,1-dimethoxy-" would represent a significant advancement in its sustainable production.
The table below summarizes potential green synthetic strategies applicable to the synthesis of "Heptene, 1,1-dimethoxy-".
| Catalytic System | Green Chemistry Principle | Potential Advantages for Heptene, 1,1-dimethoxy- Synthesis |
| Zeolites (e.g., H-BEA) | Use of heterogeneous and reusable catalysts | High selectivity, ease of separation, reduced corrosion. |
| Ion-Exchange Resins (e.g., Amberlyst-15) | Atom economy, waste reduction | High conversion rates under mild conditions, recyclability. |
| Natural Kaolin | Use of renewable and abundant resources | Eco-friendly, cost-effective, suitable for large-scale synthesis. |
| Photo-organocatalysts (e.g., Thioxanthenone) | Use of renewable energy (light), avoidance of hazardous reagents | Mild reaction conditions, high yields, reduced environmental impact. |
Exploration of Novel Catalytic Systems for Heptene, 1,1-dimethoxy- Transformations
Beyond its synthesis, the reactivity of "Heptene, 1,1-dimethoxy-" can be expanded through the development of novel catalytic systems. The presence of both a double bond and an acetal (B89532) functionality makes it a versatile substrate for a range of transformations.
Future research could focus on metal-catalyzed reactions that selectively target either the alkene or the acetal group. For instance, transition metal catalysts could be employed for various C-C and C-heteroatom bond-forming reactions at the double bond. The development of catalysts that can achieve programmable functionalization of the heptene chain would be a significant breakthrough thieme.de.
Moreover, Lewis and Brønsted acids can be utilized to activate the acetal group, enabling its participation in various nucleophilic substitution and cycloaddition reactions. Bismuth(III) triflate, for example, has been shown to be a powerful catalyst for the intramolecular cyclization of unsaturated acetals rsc.org. The application of such catalysts to "Heptene, 1,1-dimethoxy-" could lead to the synthesis of complex cyclic ethers.
The following table outlines potential catalytic transformations for "Heptene, 1,1-dimethoxy-".
| Catalyst Type | Target Functionality | Potential Transformation |
| Transition Metals (e.g., Pd, Ru, Rh) | Alkene | Cross-coupling, metathesis, hydrogenation, hydroformylation. |
| Lewis Acids (e.g., Bi(OTf)₃, Sc(OTf)₃) | Acetal | Cyclization, nucleophilic addition, rearrangement. |
| Brønsted Acids | Acetal | Hydrolysis, transacetalization. |
| Dual-functional catalysts | Alkene and Acetal | Tandem or cascade reactions leading to complex molecular architectures. |
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. The integration of the synthesis and transformation of "Heptene, 1,1-dimethoxy-" with flow chemistry and automated systems is a key area for future development.
Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and the use of reaction conditions that are often inaccessible in batch. For the synthesis of "Heptene, 1,1-dimethoxy-," a flow setup could enable the safe use of highly reactive intermediates and allow for rapid optimization of reaction conditions. A typical flow chemistry setup consists of pumps to deliver reagents, a reactor where the reaction takes place (which can be a simple coil or a packed bed with a solid-supported catalyst), and a back-pressure regulator to control the pressure helgroup.com.
Automated synthesis platforms can be coupled with flow reactors to enable the rapid and systematic exploration of reaction parameters and substrate scope. These systems can automatically vary reagent concentrations, temperatures, and residence times, accelerating the discovery of optimal reaction conditions. The data generated from these automated experiments can be used to build predictive models for the synthesis and reactivity of "Heptene, 1,1-dimethoxy-".
The table below illustrates the potential benefits of integrating flow chemistry and automation in the context of "Heptene, 1,1-dimethoxy-" research.
| Technology | Key Advantage | Application to "Heptene, 1,1-dimethoxy-" |
| Flow Chemistry | Enhanced safety and control | Enables the use of hazardous reagents and exothermic reactions in a controlled manner. |
| Improved scalability | Facilitates the production of larger quantities of the compound without the need for significant process redesign. | |
| Precise control of reaction parameters | Allows for fine-tuning of temperature, pressure, and residence time to maximize yield and selectivity. | |
| Automated Synthesis | High-throughput screening | Rapidly identifies optimal conditions for synthesis and transformations. |
| Data-rich experimentation | Generates large datasets for machine learning and reaction optimization. | |
| Increased reproducibility | Minimizes human error and ensures consistent results. |
Discovery of Unexpected Reactivity and New Synthetic Applications
A fundamental aspect of chemical research is the serendipitous discovery of new reactions and the development of novel synthetic applications for existing molecules. For "Heptene, 1,1-dimethoxy-," with its combination of functional groups, there is a high probability of uncovering unexpected reactivity under specific reaction conditions.
The interplay between the double bond and the acetal moiety could lead to novel tandem or cascade reactions. For example, the ruthenium-catalyzed C-H functionalization of allylic acetals has been shown to trigger subsequent cycloadditions, leading to complex heterocyclic structures mdpi.com. Investigating similar transformations with "Heptene, 1,1-dimethoxy-" could open up new avenues for the synthesis of valuable compounds.
Furthermore, the reactivity of the enol ether-like structure within the molecule could be exploited in novel ways. Enol ethers are known to be electron-rich alkenes that are susceptible to attack by electrophiles and can participate in inverse-demand Diels-Alder reactions mdpi.com. Exploring the reactivity of "Heptene, 1,1-dimethoxy-" with a diverse range of electrophiles and dienes could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.
The potential for unexpected rearrangements should also be considered. Under certain catalytic conditions, allylic systems can undergo rearrangements to form new isomers. The investigation of such rearrangements for "Heptene, 1,1-dimethoxy-" could provide access to novel structural motifs.
The following table presents hypothetical areas for the discovery of new reactivity and applications.
| Research Area | Potential Discovery | Possible Synthetic Application |
| Tandem Reactions | A one-pot reaction involving both the alkene and acetal functionalities. | Rapid construction of complex polycyclic molecules. |
| Cycloaddition Chemistry | Participation in novel [4+2] or [3+2] cycloaddition reactions. | Synthesis of novel heterocyclic and carbocyclic scaffolds. |
| Electrophilic Additions | Unexpected regioselectivity or stereoselectivity in additions to the double bond. | Development of new methods for asymmetric synthesis. |
| Catalytic Rearrangements | Isomerization to novel unsaturated acetal structures. | Access to a wider range of building blocks for organic synthesis. |
Q & A
Q. What are the optimal synthetic routes for 1,1-dimethoxyheptene, and how can reaction conditions be optimized?
- Methodological Answer : 1,1-Dimethoxyheptene can be synthesized via acid-catalyzed acetalization of the corresponding aldehyde (e.g., hept-1-enal) with methanol. Key parameters include:
- Catalyst : Use sulfuric acid (0.5–2% w/w) or p-toluenesulfonic acid (PTSA) under anhydrous conditions .
- Solvent : Toluene or dichloromethane to facilitate azeotropic removal of water.
- Temperature : Reflux (110–120°C for toluene) to drive equilibrium toward acetal formation.
- Purification : Distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate 9:1).
- Validation : AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible pathways and side reactions .
Q. How can researchers characterize the purity and structure of 1,1-dimethoxyheptene?
- Methodological Answer :
- GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization (70 eV). Expected fragments include [M+] at m/z 158 (C₉H₁₈O₂) and characteristic ions at m/z 45 (CH₃O⁺) and m/z 75 (CH₂=CH-O-CH₂⁺) .
- NMR :
- ¹H NMR : δ 4.5–4.7 ppm (methine proton, -CH(OCH₃)₂), δ 3.2–3.4 ppm (methoxy groups), δ 5.3–5.8 ppm (heptene double bond protons).
- ¹³C NMR : δ 105–110 ppm (acetal carbon), δ 50–55 ppm (methoxy carbons), δ 115–125 ppm (alkene carbons) .
- IR : Strong bands at 1100–1050 cm⁻¹ (C-O stretching) and 1640 cm⁻¹ (C=C stretching).
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges in the synthesis of 1,1-dimethoxyheptene from unsaturated precursors?
- Methodological Answer :
- Substrate Control : Use sterically hindered aldehydes (e.g., α,β-unsaturated aldehydes) to direct acetalization to the desired position.
- Catalytic Systems : Lewis acids like BF₃·OEt₂ can stabilize transition states, favoring acetal formation at the terminal alkene .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating favors thermodynamic stabilization of the acetal .
Q. How does the stability of 1,1-dimethoxyheptene vary under acidic or oxidative conditions?
- Methodological Answer :
- Acidic Hydrolysis : Monitor degradation via HPLC or GC-MS. Under 1M HCl (25°C), the acetal hydrolyzes to hept-1-enal and methanol within 2–4 hours. Stabilize with neutral buffers (pH 6–7) .
- Oxidative Stability : Exposure to O₂ or peroxides may epoxidize the alkene. Use antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) .
Q. What role does 1,1-dimethoxyheptene play in multi-step organic syntheses?
- Methodological Answer :
- Protecting Group : The acetal protects aldehydes during Grignard or reduction reactions. Deprotect with aqueous HCl (1M) .
- Heterocycle Synthesis : React with hydrazines or amines to form pyrazoles or imines. For example, condensation with 5-amino-1,3,4-thiadiazole yields macroheterocycles with potential bioactivity .
Data Analysis and Contradictions
Q. How can researchers address discrepancies in spectral data for 1,1-dimethoxyheptene across studies?
- Methodological Answer :
- Reference Standards : Cross-validate with NIST Chemistry WebBook (e.g., CAS 10032-05-0) for GC-MS retention indices and fragmentation patterns .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-31G* level) .
- Collaborative Reproducibility : Share raw data (e.g., FID files, NMR spectra) via repositories like Zenodo for peer validation .
Applications in Academic Research
Q. Can 1,1-dimethoxyheptene serve as a biomarker or probe in biological systems?
- Methodological Answer :
- Plasmalogen Studies : Dimethyl acetals (DMAs) like 1,1-dimethoxyheptene are indirect markers for plasmalogens. Quantify via LC-MS in dried blood spots (LOINC Panel 104687-9) using MRM transitions (e.g., m/z 158 → 45) .
- Metabolic Tracing : Incorporate ¹³C-labeled methanol during synthesis to track acetal metabolism in cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
